Polyacrylonitrile

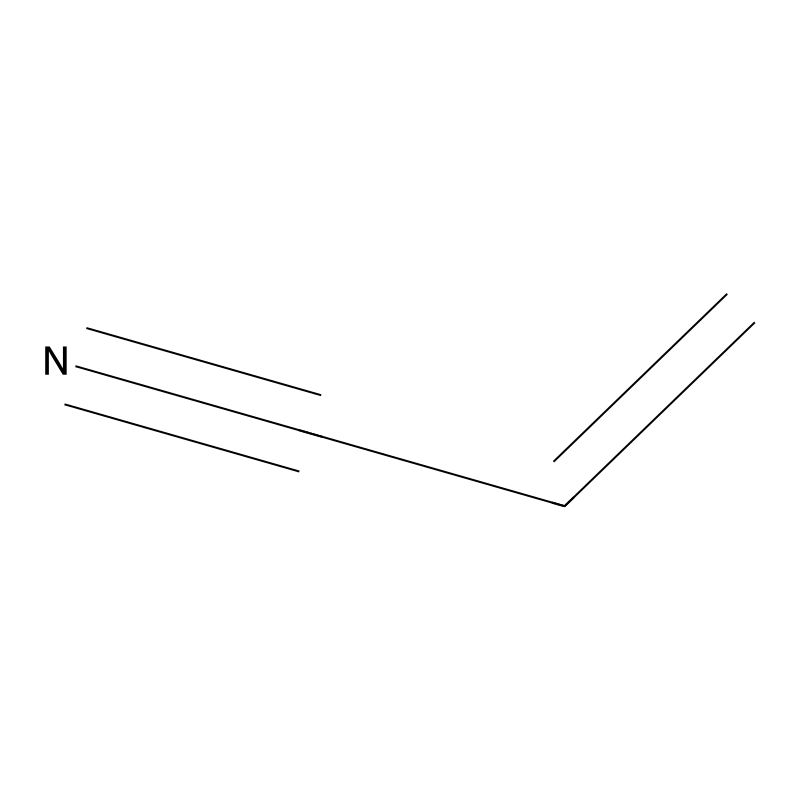

CH2=CH-CN

H2C(CH)CN

C3H3N

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH2=CH-CN

H2C(CH)CN

C3H3N

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.40 M

In water, 7.45X10+4 mg/L at 25 °C

Very soluble in ethanol, acetone, benzene, ether

Acrylonitrile is ... miscible with ethanol, carbon tetrachloride, ethyl acetate, ethylene cyanohydrin, liquid carbon dioxide, ... toluene, petroleum ether, and xylene.

SOL IN DIMETHYLSULFOXIDE, DIMETHYLACETAMIDE, DIMETHYLFORMAMIDE

SOL IN MALEIC ANHYDRIDE, NITRILES, NITROPHENOLS, ETHYLENE CARBONATE, HOT BUTYROLACTONE; INSOL IN ALC, ACETONE, BENZENE, CARBON TETRACHLORIDE, PETROLEUM ETHER

Solubility in water, g/100ml at 20 °C: 7

7%

Synonyms

Canonical SMILES

Polyacrylonitrile is a synthetic polymer obtained through the polymerization of acrylonitrile, a colorless liquid that is highly toxic and flammable. This compound is categorized as a member of the acrylic resin family, characterized by its rigidity and thermoplastic properties. Polyacrylonitrile exhibits excellent resistance to solvents and chemicals, low permeability to gases, and is slow to ignite. It was first synthesized in the early 1930s and has since become significant in various industrial applications, particularly as a precursor for carbon fibers due to its high thermal stability and mechanical strength .

- Dust Inhalation: Inhalation of PAN dust can irritate the respiratory tract [].

- Decomposition Products: Thermal decomposition of PAN releases toxic fumes, including hydrogen cyanide (HCN), which can be fatal if inhaled [].

- Flammability: PAN is flammable and can burn when exposed to an ignition source [].

Safety Precautions:

- Proper ventilation is essential when handling PAN, especially in powder form.

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respirators when working with PAN.

- Store PAN in a cool, dry, and well-ventilated place away from heat and ignition sources.

- High thermal stability: PAN can withstand high temperatures without melting or decomposing, making it suitable for applications requiring heat resistance, such as in filtration membranes .

- Chemical resistance: PAN exhibits resistance to various chemicals, including acids, bases, and solvents, allowing its use in challenging environments like wastewater treatment and chemical separations .

- Mechanical strength: PAN possesses good mechanical strength and elasticity, making it suitable for applications requiring high durability, such as in fiber-reinforced composites and filtration media .

Here are specific areas where PAN is utilized in scientific research:

Precursor for Carbon Fibers

PAN serves as the primary precursor for the production of high-performance carbon fibers. When subjected to specific heat treatment processes, PAN undergoes a series of chemical reactions, losing nitrogen and hydrogen while retaining the carbon backbone. This results in the formation of strong, lightweight, and highly versatile carbon fibers with exceptional mechanical properties and thermal conductivity. These carbon fibers find applications in various fields, including aerospace, automotive, and sporting goods .

Adsorbent for Water Treatment

PAN's ability to adsorb various pollutants and its high surface area make it a promising material for water treatment applications. Research explores the use of PAN-based membranes and fibers for removing heavy metals, organic contaminants, and dyes from water sources .

Electrolyte Material

PAN-based polymer electrolytes are being investigated for their potential application in rechargeable lithium batteries. These electrolytes offer advantages like good mechanical stability and improved ionic conductivity at room temperature, potentially leading to the development of more efficient and safer batteries .

Other Applications

PAN is also explored in various other scientific research fields, including:

- Sensor development: PAN's ability to interact with specific molecules makes it a potential candidate for developing sensors for various applications, including environmental monitoring and medical diagnostics .

- Nanofiber production: PAN can be used to produce nanofibers with unique properties, such as high surface area and controlled pore size, leading to potential applications in drug delivery, filtration, and tissue engineering .

Additionally, research has indicated that modifications to the polymer chain can enhance its compatibility with biological systems, making it suitable for biomedical applications such as drug delivery systems or tissue engineering scaffolds

The primary method for synthesizing polyacrylonitrile involves free radical polymerization of acrylonitrile. This process often incorporates comonomers to enhance specific properties for targeted applications. Common synthesis methods include:

Polyacrylonitrile finds extensive use across various industries:

- Textiles: It is primarily used in producing acrylic fibers, which serve as substitutes for wool in clothing and home furnishings due to their lightweight and mildew-resistant properties.

- Carbon Fibers: Polyacrylonitrile serves as a precursor for high-performance carbon fibers used in aerospace, automotive components, and sporting goods.

- Ion Exchange Resins: Modified forms of polyacrylonitrile are employed in ion exchange applications due to their affinity for divalent metal ions .

- Composites: It is utilized in composite materials that require enhanced mechanical properties and thermal stability.

Studies on the interactions of polyacrylonitrile with various substances have revealed insights into its structural evolution during thermal treatment. For instance, the presence of oxygen during stabilization processes significantly affects the chemical structure of polyacrylonitrile fibers by facilitating cross-linking and altering crystallinity at different temperature ranges

Polyacrylonitrile shares similarities with other synthetic polymers but possesses unique characteristics that distinguish it from them. Here are some comparable compounds: Polyacrylonitrile's unique combination of rigidity, solvent resistance, and thermal stability makes it particularly valuable in applications requiring high-performance materials such as carbon fibers and advanced textiles .Compound Key Features Uniqueness of Polyacrylonitrile Polyethylene High flexibility and low density; widely used in packaging Rigid structure with high thermal stability Polystyrene Low cost; good insulator; used in packaging Higher resistance to solvents and chemicals Polyvinyl Chloride Versatile; resistant to weathering; used in construction Superior mechanical properties compared to vinyl polymers Polyamide (Nylon) High strength; excellent wear resistance Better thermal stability than most polyamides Polymethyl Methacrylate Transparent; used in optical applications Stronger chemical resistance than polymethyl methacrylate

Electrospinning Techniques for PAN-Based Nanofibers

Electrospinning has revolutionized the production of PAN-based nanofibers, enabling precise control over fiber morphology and functionality. This technique leverages electrostatic forces to draw polymer solutions into ultrafine fibers, with applications ranging from filtration to energy storage.

Parameter Optimization for Morphological Control

The morphological characteristics of PAN nanofibers—such as diameter, porosity, and bead formation—are highly sensitive to electrospinning parameters. Studies demonstrate that solution concentration, applied voltage, and nozzle-to-collector distance critically influence fiber structure [2] [3] [4].

- Solution Concentration: Increasing PAN concentration from 7 wt% to 10 wt% elevates fiber diameter from 60 nm to 120 nm while reducing bead formation. Higher concentrations enhance polymer chain entanglement, promoting uniform jet elongation [3] [4]. For instance, 7 wt% PAN solutions yield fibers with 60.96 ±25.11 nm diameters, whereas 10 wt% solutions produce 120 nm fibers [3].

- Applied Voltage: Voltage adjustments between 15 kV and 25 kV alter jet acceleration and stretching. At 15 kV, incomplete fiber elongation results in irregular morphologies, while 25 kV generates uniform fibers with diameters up to 79.91 ±29.94 nm [3]. However, excessive voltage (>25 kV) induces instabilities, causing branching or splattering [2].

- Spinning Distance: A 10 cm to 20 cm range optimizes solvent evaporation and fiber deposition. Shorter distances (10 cm) risk wet fiber coalescence, while longer distances (>20 cm) lead to erratic jet paths and nonwoven mat inconsistencies [2] [4].

Table 1: Electrospinning Parameters and Their Effects on PAN Nanofibers

| Parameter | Range Tested | Fiber Diameter (nm) | Morphological Outcome |

|---|---|---|---|

| Solution Concentration | 7–10 wt% | 60.96–120.00 | Reduced beads, uniform fibers |

| Applied Voltage | 15–25 kV | 60.96–79.91 | Enhanced uniformity |

| Spinning Distance | 10–20 cm | 60.96–120.00 | Controlled deposition |

Incorporating nanoparticles like MgO further refines fiber properties. PAN-MgO composites (1–5 wt% MgO) exhibit 30% higher porosity and 99.97% filtration efficiency for sub-300 nm particles, rivaling commercial HEPA filters [2].

Multi-axial Electrospinning Configurations

Multi-axial electrospinning enables the fabrication of core-shell and tri-layered PAN-based nanofibers, expanding functionality for specialized applications.

- Core-Shell Structures: Coaxial electrospinning of PAN (core) and polyvinylidene fluoride (PVDF) (shell) produces fibers with 500 MPa tensile strength and 250°C thermal stability, ideal for lithium-ion battery separators [6]. The PVDF shell enhances electrolyte affinity, while the PAN core provides mechanical robustness [6].

- Triaxial Layering: Triaxial setups with ethyl cellulose (EC) and ketoprofen (KET) create gradient drug-release systems. PAN-based tri-layer fibers (0.74 ±0.06 µm diameter) achieve zero-order KET release over 24 hours, governed by shell-layer diffusion kinetics [6].

- Phase-Separated Composites: Blending PAN with fluorinated polyimide (PI) induces phase separation, forming branch-structured fibers with PI-rich shells (144° water contact angle) and PAN cores. These hydrophobic membranes are suited for oil-water separation [7].

Table 2: Multi-axial Electrospun PAN Composites

| Configuration | Components | Key Property | Application |

|---|---|---|---|

| Coaxial | PAN/PVDF | 500 MPa strength | Battery separators |

| Triaxial | PAN/EC/KET | Zero-order drug release | Controlled delivery |

| Phase-separated | PAN/PI | 144° hydrophobicity | Filtration membranes |

Precursor Fiber Development for Carbon Fiber Production

PAN’s role as a carbon fiber precursor hinges on optimizing stabilization and carbonization processes to enhance mechanical and thermal properties.

Stabilization Reaction Kinetics and Mechanism

Stabilization, the oxidative pretreatment of PAN fibers, initiates cyclization and crosslinking reactions critical for carbon fiber integrity.

- Cyclization Kinetics: Below 200°C, stabilization proceeds via free-radical mechanisms, forming ladder polymers through nitrile group cyclization [8]. Fourier-transform infrared (FTIR) spectroscopy reveals C≡N peak reduction (2240 cm⁻¹) and C=N conjugation (1580 cm⁻¹) as cyclization progresses [8].

- Length Change Dynamics: Fiber length during stabilization reflects entropic shrinkage (-5%), chemical shrinkage (-15%), and creep elongation (+3%). A three-stage model predicts 17% total shrinkage at 250°C, aligning with experimental data [8].

- Additive Effects: Copper nitrate (Cu:CN = 1:50) accelerates cyclization, lowering initiation temperature by 30°C. Lithium chloride modifies crystallinity, reducing activation energy from 120 kJ/mol to 95 kJ/mol [4].

Table 3: Stabilization Parameters and Outcomes

| Temperature (°C) | Time (min) | Cyclization (%) | Tensile Strength (GPa) |

|---|---|---|---|

| 180 | 60 | 45 | 1.2 |

| 220 | 30 | 75 | 1.8 |

| 250 | 15 | 90 | 2.5 |

Continuous Oxidation and Carbonization Processes

Industrial-scale carbon fiber production requires continuous thermal treatments to ensure uniformity and throughput.

- Oxidation: Multi-zone ovens gradually heat PAN fibers from 180°C to 280°C under air flow (0.5 L/min). Isothermal holds at 220°C for 2 hours achieve 85% cyclization, minimizing internal stresses [8].

- Carbonization: Graphitization at 1200–1500°C in argon converts stabilized PAN into turbostratic carbon. Raman spectroscopy shows intensified G-band (1580 cm⁻¹) and diminished D-band (1350 cm⁻¹), indicating increased graphitic order [8].

- Mechanical Performance: Continuous processing yields carbon fibers with 3.5 GPa tensile strength and 230 GPa modulus, suitable for aerospace composites [8].

Cyclization and Crosslinking During Thermal Treatment

The thermal treatment of polyacrylonitrile represents a fundamental approach for achieving chemical modification through cyclization and crosslinking reactions. These processes are essential for enhancing the material's thermal stability, mechanical properties, and resistance to chemical degradation.

Cyclization Reaction Mechanisms

The cyclization process in polyacrylonitrile involves the transformation of linear polymer chains into ladder-like structures through the formation of pyridine and pyrimidine rings. This reaction typically initiates at temperatures between 240-260°C, with the maximum reaction rate occurring at 275-290°C. The cyclization process follows different mechanisms depending on the atmospheric conditions and temperature regime.

In air atmosphere, the cyclization reaction progresses through two distinct mechanisms: radical cyclization, which depends solely on temperature, and ionic cyclization, which is limited by oxygen diffusion rates. The radical mechanism dominates at lower temperatures, while ionic cyclization becomes more prevalent at elevated temperatures above 240°C. Research has demonstrated that complete cyclization occurs at approximately 189 minutes during isothermal heat treatment at 260°C with a 5°C/minute heating rate.

Crosslinking Network Formation

Crosslinking reactions become dominant at approximately 132 minutes during thermal treatment, following the initial cyclization phase. The crosslinking process involves the formation of intermolecular bridges between polymer chains, creating a three-dimensional network structure. This network formation significantly enhances the thermal stability of the material, with crosslinked polyacrylonitrile membranes demonstrating thermal stability up to 354.5°C and weight retention of 77.7% at 600°C.

The activation energy for cyclization reactions ranges from 110.3 to 153.2 kJ/mol, with the autocatalytic portion requiring 153.2 kJ/mol. The crosslinking reaction exhibits a lower activation energy of 110.3 kJ/mol, indicating that once initiated, crosslinking proceeds more readily than cyclization.

Structural Evolution During Thermal Treatment

During thermal treatment, polyacrylonitrile undergoes significant structural changes that affect its crystalline organization. X-ray diffraction analysis reveals that the intensity of the (100) diffraction peak initially increases with temperature, reaching maximum intensity at 180°C, then decreases and disappears at 260°C. Simultaneously, the (110) diffraction peak intensity enhances with increasing crosslinking temperature, indicating the formation of more ordered crystalline regions.

The thermal treatment process results in membrane shrinkage and coalescence of pore structures. Large pores diminish, small pores disappear, and overall pore volumes reduce due to the structural reorganization during crosslinking. This morphological evolution contributes to enhanced gas separation performance, with gas permeances increasing gradually as crosslinking temperature and holding time increase.

Process Optimization and Control

Effective control of cyclization and crosslinking reactions requires careful management of temperature profiles and heating rates. Multi-stage stabilization processes have proven most effective, with initial treatment below 200°C recommended to enhance mechanical properties before initiating cyclization reactions. The color change from white to yellow, brown, and finally black during thermal treatment serves as a visual indicator of reaction progress, correlating with the formation of polyene structures and condensed ring systems.

Temperature-dependent reaction kinetics demonstrate that ladder polymer formation accelerates significantly above 200°C, with oxidation reactions occurring at higher rates than cyclization between 180-240°C. Above 240°C, cyclization becomes the dominant reaction, leading to formation of highly aligned and compact structural units with crystalline distances of 6.8 Å.

Surface Grafting for Enhanced Interfacial Properties

Surface grafting represents a sophisticated chemical modification approach that enables precise control over polyacrylonitrile surface properties without compromising bulk material characteristics. This technique introduces specific functional groups to enhance interfacial adhesion, hydrophilicity, and compatibility with various matrices.

Fundamental Grafting Mechanisms

Surface grafting of polyacrylonitrile operates through multiple mechanisms, including plasma-initiated grafting, chemical grafting, and radiation-induced grafting. Plasma treatment creates reactive sites on the polymer surface through ion bombardment and free radical formation, enabling subsequent grafting of functional monomers. The process introduces carboxyl (COOH) functional groups while preserving the nitrile groups (C≡N) in the bulk material, resulting in enhanced surface hydrophilicity.

Chemical grafting approaches utilize specific reagents to modify surface chemistry. Ethanolamine modification, for example, introduces both hydroxyl and amino functional groups, dramatically reducing contact angles from 87.9° to 26.4°. The modification process involves nucleophilic attack on nitrile groups, forming amide linkages and subsequent hydrolysis to generate carboxylic acid and amine functionalities.

Static versus Dynamic Modification Procedures

Research has revealed significant differences between static and pore-flowing modification procedures. Static modification allows random thermal motion of polymer chains, leading to multilayer adsorption according to physical adsorption principles. In contrast, pore-flowing procedures create shear forces that wash away weakly adsorbed molecules, resulting in monolayer formation with enhanced uniformity.

The pore-flowing approach offers superior control over modification kinetics through manipulation of reactant concentration profiles at the membrane-solution interface. This method reduces membrane shrinkage effects during thermal treatment and enables formation of dense, flat layers rather than loose, random structures characteristic of static processes.

Functional Group Introduction and Characterization

Various surface grafting strategies enable introduction of specific functional groups tailored for particular applications. Alkaline hydrolysis converts nitrile groups to carboxylic acid functionalities through a two-stage process: initial formation of amide groups followed by hydroxyl group addition. This modification significantly enhances membrane hydrophilicity and separation performance.

Phosphorylation grafting introduces phosphoric acid groups, creating catalytically active surfaces with tunable polarity microenvironments. These modifications demonstrate excellent recyclability, maintaining catalytic activity for over 20 cycles without significant performance degradation. The phosphorylated surfaces exhibit enhanced catalytic activity in both aqueous and alcoholic media due to their strong polarity microenvironment.

Advanced Grafting Strategies

Click chemistry represents an emerging grafting approach offering rapid, selective, and quantitative reactions. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions provide high driving forces of approximately 55 kcal/mol and demonstrate complete orthogonality. This approach enables attachment of diverse functional groups to membrane surfaces, allowing customization for specific applications.

Aminolysis grafting using polyethylene polyamine creates multifunctional surfaces capable of acting as heterogeneous base catalysts and supported phase-transfer catalysts. These modifications achieve high chemical yields up to 96% in various organic transformations while maintaining excellent recyclability over 10 cycles.

Interfacial Property Enhancement

Surface grafting modifications demonstrate remarkable improvements in interfacial properties. Hydrophilic modifications reduce contact angles significantly, with some treatments achieving decreases from hydrophobic to highly hydrophilic states. These changes correlate directly with enhanced membrane performance in separation applications.

The grafting process enables precise control over surface roughness and morphology. Atomic force microscopy studies reveal that grafted surfaces maintain nanometer-scale thickness while dramatically altering surface chemistry. The thin modification layers directly affect fiber properties without compromising bulk mechanical characteristics.

Nanocomposite Fabrication Approaches

Polyacrylonitrile/Carbon Nanotube Hybrid Fiber Systems

The development of polyacrylonitrile/carbon nanotube hybrid fiber systems represents a significant advancement in high-performance composite materials. These systems combine the excellent spinnability and thermal stability of polyacrylonitrile with the exceptional mechanical and electrical properties of carbon nanotubes, resulting in hybrid materials with enhanced multifunctional capabilities.

Fabrication Methodologies and Processing Parameters

Electrospinning has emerged as the predominant fabrication method for polyacrylonitrile/carbon nanotube hybrid fibers, offering precise control over fiber morphology and nanotube distribution. The process involves creating homogeneous dispersions of functionalized carbon nanotubes in polyacrylonitrile solutions, typically using dimethylformamide as both solvent and dispersion medium.

Critical processing parameters include polymer concentration (8-11 wt%), carbon nanotube loading (0.1-5 wt%), applied voltage (15-25 kV), and collector distance (15-30 cm). Research has demonstrated that modified parallel electrode methods, incorporating positively charged rings between needle and collector, significantly improve fiber alignment and uniformity while enhancing mechanical and conductive properties.

Solution preparation requires careful attention to dispersion quality. Ultrasonication for 2-24 hours ensures homogeneous carbon nanotube distribution, while functionalization with carboxyl groups (-COOH) improves compatibility with the polymer matrix. The use of surfactants or dispersing agents can further enhance nanotube distribution, though their removal during processing requires consideration.

Mechanical Property Enhancement Mechanisms

Polyacrylonitrile/carbon nanotube hybrid fibers demonstrate remarkable mechanical property improvements. Tensile strength enhancements range from 31% to 56% depending on nanotube loading and processing conditions. At 5 wt% single-wall carbon nanotube loading, tensile strength increases from 0.23 GPa to 0.36 GPa, representing a 56% improvement.

Modulus enhancement proves even more significant, with improvements of 36% to 105% reported across various studies. The modulus increases from 7.9 GPa for pure polyacrylonitrile fibers to 16.2 GPa for 10 wt% carbon nanotube composites, demonstrating the effectiveness of nanotube reinforcement.

The enhancement mechanisms involve several factors: improved polymer chain orientation due to nanotube presence, enhanced load transfer through polymer-nanotube interactions, and restriction of polymer chain mobility. Carbon nanotubes act as nucleation sites for polymer crystallization, leading to increased crystallinity and improved mechanical properties.

Electrical Conductivity Development

Electrical conductivity represents a key advantage of polyacrylonitrile/carbon nanotube hybrid systems. Electrical percolation thresholds occur at remarkably low carbon nanotube concentrations, typically between 0.25-3 wt%. The conductivity increases dramatically from insulating polymer levels (10⁻⁷ S/m) to significant conductive levels (0.001-5500 S/m) depending on nanotube type and loading.

Single-wall carbon nanotubes generally provide superior electrical enhancement compared to multi-wall variants due to their higher aspect ratios and better dispersion characteristics. Bi-component fiber designs, featuring conductive sheaths surrounding insulating cores, enable overall carbon nanotube loadings as low as 3.7 wt% while maintaining good electrical conductivity.

Processing conditions significantly influence electrical properties. Annealing treatments above the polymer glass transition temperature enhance electrical conductivity by increasing polymer chain mobility and enabling nanotube rearrangement. Typical annealing conditions involve temperatures of 180°C for 4 hours, resulting in conductivities suitable for Joule heating applications.

Structural Characterization and Optimization

X-ray diffraction analysis reveals that carbon nanotube incorporation significantly affects polyacrylonitrile crystalline structure. The degree of graphitization increases with nanotube concentration, with values improving from -20% for pure polyacrylonitrile to -41.86% for carbon nanotube composites. This enhanced graphitization contributes to improved thermal stability and mechanical properties.

Optimal carbon nanotube loading varies depending on desired properties and processing methods. For electrospun nanofibers, concentrations of 0.1 wt% provide the best balance of fiber morphology and property enhancement. Higher loadings (>1 wt%) can lead to fiber diameter irregularities, bead formation, and nanotube agglomeration.

Fiber diameter control proves critical for property optimization. Diameters typically range from 80-450 nm depending on processing conditions and nanotube loading. The modified parallel electrode electrospinning method enables production of highly aligned fibers with enhanced uniformity, leading to superior mechanical and electrical properties.

Thermal and Environmental Stability

Polyacrylonitrile/carbon nanotube hybrid fibers demonstrate enhanced thermal stability compared to pure polymer systems. Glass transition temperatures increase from 103°C to 143°C with 5 wt% carbon nanotube loading. Thermogravimetric analysis shows reduced weight loss percentages as nanotube concentration increases, indicating improved thermal stability.

The enhanced thermal stability enables processing at higher temperatures and extends the application range of the hybrid materials. Carbon nanotube incorporation also improves resistance to thermal degradation during subsequent carbonization processes, making these hybrids excellent precursors for carbon fiber production.

Metal Oxide-Incorporated Polyacrylonitrile Membranes

Metal oxide-incorporated polyacrylonitrile membranes represent an innovative approach to enhancing membrane performance through the strategic incorporation of inorganic nanoparticles. These hybrid systems combine the excellent film-forming properties of polyacrylonitrile with the unique functionalities of metal oxides, including photocatalytic activity, antimicrobial properties, and enhanced hydrophilicity.

Titanium Dioxide Integration and In-Situ Formation

Titanium dioxide represents the most extensively studied metal oxide for polyacrylonitrile membrane modification due to its photocatalytic properties, chemical stability, and biocompatibility. In-situ formation approaches using tetrabutyl titanate precursors during phase separation processes enable uniform distribution of titanium dioxide nanoparticles throughout the membrane matrix.

The in-situ formation mechanism involves sol-gel reactions occurring during the exchange between solvent (dimethylacetamide) and non-solvent (water) in the coagulation bath. Tetrabutyl titanate undergoes hydrolysis upon contact with water, forming titanium dioxide nanoparticles within the membrane structure. This approach eliminates problems associated with nanoparticle aggregation and ensures homogeneous distribution.

When combined with graphene oxide, titanium dioxide nanoparticles form hybrid nanocomposites through chelation interactions. These titanium dioxide/graphene oxide composites demonstrate superior hydrophilicity compared to individual components and selectively segregate toward membrane surfaces and pore walls during phase separation. The resulting membranes achieve water flux values of 1487.6 L/m²h with bovine serum albumin rejection rates of 99.5%.

Fourier transform infrared spectroscopy confirms successful titanium dioxide incorporation through characteristic Ti-O-Ti absorption peaks at 700-1000 cm⁻¹. X-ray photoelectron spectroscopy reveals titanium content ranging from 0.40% to 1.33% on membrane surfaces, depending on processing conditions and graphene oxide presence.

Silver Nanoparticle Integration for Antimicrobial Functionality

Silver nanoparticle incorporation provides polyacrylonitrile membranes with potent antimicrobial properties while maintaining excellent filtration performance. Various integration approaches have been developed, including electrospinning with silver nitrate precursors, post-synthesis modification, and green synthesis methods using plant extracts.

Electrospinning approaches utilize dimethylformamide as both solvent for polyacrylonitrile and reducing agent for silver ions. Silver nitrate concentrations typically range from 0.5-2.5 wt% relative to polymer content. UV irradiation enhancement during or after electrospinning increases silver nanoparticle size from less than 5 nm to 5.3-7.8 nm average diameter, improving antimicrobial efficacy.

Modified coaxial electrospinning methods enable precise control over silver nanoparticle distribution by using silver nitrate solutions as sheath fluids. This approach reduces fiber diameters significantly while ensuring surface localization of antimicrobial nanoparticles. Sheath-to-core flow rate ratios of 0.1-0.2 produce fibers with diameters of 230-380 nm and excellent antimicrobial activity.

Green synthesis approaches using avocado seed extracts provide environmentally friendly alternatives for silver nanoparticle formation. These methods achieve over 95% catalytic reduction efficiency within 45 minutes while maintaining activity over ten consecutive cycles with minimal performance degradation.

Multi-Metal Oxide Systems and Synergistic Effects

Advanced metal oxide-incorporated systems utilize multiple metal oxides to achieve synergistic effects and enhanced functionality. Titanium dioxide/silver composites combine photocatalytic and antimicrobial properties, achieving 96.9% filtration efficiency for PM2.5 particles while providing self-cleaning capabilities.

Molybdenum oxide/silver hybrid systems demonstrate enhanced antimicrobial activity through rapid green synthesis under UV irradiation. These composites achieve 25.89% increased surface area compared to pristine molybdenum oxide/polyacrylonitrile membranes and show 9% reduction in water contact angles, indicating improved hydrophilicity.

Iron oxide systems, including iron oxide (Fe₂O₃) and goethite (iron oxyhydroxide), provide unique magnetic properties and enhanced hydrophilicity. Copper oxide incorporation achieves significant water flux enhancement from 81.3 to 159.3 L/m²h while maintaining excellent bovine serum albumin rejection.

Membrane Performance Optimization and Structure-Property Relations

Contact angle modifications serve as primary indicators of successful metal oxide incorporation. Titanium dioxide additions typically reduce contact angles from 87.9° to 25-35°, while silver nanoparticles achieve reductions to 40-60° ranges. These hydrophilicity improvements correlate directly with enhanced filtration performance and reduced fouling tendencies.

Optimal metal oxide loadings vary by system but generally fall within 0.25-2 wt% ranges. Zinc oxide demonstrates effectiveness at concentrations as low as 0.03 wt%, while titanium dioxide systems typically require 0.5-2 wt% for optimal performance. Higher loadings can lead to nanoparticle aggregation and pore blocking, reducing membrane permeability.

Pore structure modifications result from metal oxide incorporation through multiple mechanisms. Hydrophilic nanoparticles increase membrane porosity by enhancing solvent-nonsolvent exchange rates during phase separation. Simultaneously, surface segregation of nanoparticles creates hydrophilic pore walls that resist fouling and enhance water transport.

Antifouling Mechanisms and Long-Term Stability

Metal oxide-incorporated polyacrylonitrile membranes demonstrate superior antifouling performance through multiple mechanisms. Hydrophilic surfaces resist protein and organic fouling through enhanced water layer formation. Photocatalytic titanium dioxide provides self-cleaning capabilities through reactive oxygen species generation under UV irradiation.

Antimicrobial silver nanoparticles prevent biofouling through controlled silver ion release. Release studies demonstrate initial burst release within 7 hours followed by sustained release over 7 days, providing long-term antimicrobial protection. The antimicrobial activity remains effective against both gram-positive and gram-negative bacteria, including antibiotic-resistant strains.

Physical Description

Liquid

COLOURLESS OR PALE YELLOW LIQUID WITH PUNGENT ODOUR.

Colorless to pale-yellow liquid with an unpleasant odor.

Colorless to pale-yellow liquid with an unpleasant odor. [Note: Odor can only be detected above the PEL.]

Color/Form

Colorless to pale-yellow liquid

WHITE FIBER

XLogP3

Boiling Point

77.3 °C

77.2 °C

77 °C

171°F

Flash Point

-5 °C (23 °F) - closed cup

32 °F(0 °C)(open cup)

-1 °C c.c.

30°F

Vapor Density

1.83 (Air = 1)

Relative vapor density (air = 1): 1.8

Density

0.8007 at 25 °C

1.14-1.17

Relative density (water = 1): 0.8

0.81

LogP

log Kow = 0.25

0.25

Odor

Sweet odor

Irritating odor

Unpleasant odor

Onion, garlic, pungent

Melting Point

-83.5 °C

-83.51 °C

-84 °C

-116°F

UNII

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];

H311: Toxic in contact with skin [Danger Acute toxicity, dermal];

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];

H331: Toxic if inhaled [Danger Acute toxicity, inhalation];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H350: May cause cancer [Danger Carcinogenicity];

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

The interaction of acrylonitrile (VCN) with rat blood has been investigated at the molecular level in an attempt to understand the possible mechanism of its toxicity. ... Up to a maximum of 94% of (14)C from VCN in erythrocytes was detected covalently bound to cytoplasmic and membrane proteins. ... Determination of specific activity showed that binding occurred more in vivo than in vitro which indicated that the VCN molecule was bioactivated inside erythrocytes. These results indicate that ... VCN, which binds to cytoplasmic and membrane proteins, may cause damage to red cells by mechanisms other than release of CN-.

Acrylonitrile (AN) is an organic compound produced in large quantities by the chemical industry and is acutely toxic. One mechanism proposed to explain the toxicity of AN is metabolism by P450 into cyanide (CN). Although blood and brain levels of CN in rats following an LD90 dose of AN are consistent with acute toxicity, blocking CN formation with P450 inhibitors does not prevent lethality. Another mechanism implicated in toxicity is covalent binding of AN to cysteine residues in tissue proteins. Previous work ... has shown that AN can irreversibly inactivate the catalytically active cysteine-149 in glyceraldehyde-3-phosphate dehydrogenase (GAPDH). Inactivation of GAPDH by AN would be expected to impair glycolytic ATP production and, when coupled to the inhibition of mitochondrial ATP synthesis by the AN metabolite CN, would result in metabolic arrest, particularly in brain. ... /Researchers/ measured the high energy metabolites phosphocreatine (PCr), ATP, ADP and AMP by HPLC and compared their levels in the brains of rats treated with an LD90 dose of AN, when respiration ceased, vs. controls. Two methods of rapid brain freezing in liquid nitrogen were used: funnel freezing (FF) and head immersion (HI). AN administration resulted in large decreases in PCr of 74% (FF) and 80% (HI) but relatively minor decreases in ATP of 5% (FF) and 21% (HI) and Energy Charge of 6% (FF) and 10% (HI). Thus, although substantial depletion of PCr was observed, possibly due to inhibition of creatine kinase by AN, we found no evidence that brain ATP is depleted when respiration ceases in AN-intoxicated rats.

Acrylonitrile-induced adrenal necrosis is associated with the early depletion of adrenal glutathione and elevation of adrenal dopamine. These biochemical events could result in increased susceptibility to free radical-mediated lipid peroxidation which may play a role in pathogenesis of adrenal injury caused by acrylonitrile.

Administered intraperitoneally to rats at a dose of 100 mg/kg bw, acrylonitrile inhibits non-competitively the activity of brain, kidney and liver cytochrome oxidase; when injected subcutaneously at a dose of 100-120 g/kg bw it decreases the ratio between oxidized and reduced nucleotides in the brain and blood; when given as an intravenous dose of 150 mg/kg bw, it reduces the content of glutathione in liver, lung, kidneys, adrenals and brain of rats.

Vapor Pressure

108.49 mmHg

109 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 11.0

83 mmHg

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Impurities

Acetone, 300 ppm max; acetonitrile, 500 ppm max; aldehydes, 100 ppm max; hydrogen cyanide, 10 ppm max; hydroquinone monomethyl ether (inhibitor), 35-50 ppm; iron, 0.10 ppm max; nonvolatile matter, 100 ppm max; peroxides, 0.5 ppm max; water, 1.3882-1.3892 wt% max.

Other CAS

25014-41-9

63908-52-1

Associated Chemicals

Acrylonitrile-Cellulose Copolymer;37243-36-0

Wikipedia

Biological Half Life

Use Classification

Food Contaminant -> CONTAMINANT; -> JECFA Functional Classes

Fire Hazards -> Carcinogens, Teratogens, Flammable - 3rd degree, Reactive - 2nd degree

Methods of Manufacturing

OBTAINED BY POLYMERIZING ACRYLONITRILE.

General Manufacturing Information

All other chemical product and preparation manufacturing

Organic fiber manufacturing

Paint and coating manufacturing

Petrochemical manufacturing

Plastic material and resin manufacturing

Synthetic rubber manufacturing

Wholesale and retail trade

2-Propenenitrile: ACTIVE

TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

Fumigant formulations containing acrylonitrile with names Acrylon, Carbacryl, Fumigrain, Ventox, and ENT-54 are no longer manufactured in the United States.

Neat acrylonitrile is generally stabilized against polymerization with trace levels of hydroquinone monomethyl ether and water.

... CAN BE DRY SPUN, OWING TO ITS SOLUBILITY IN SOME SOLVENTS ... RESULTANT FIBERS (ORLON, CRYLOR, DRALON) HAVE MECHANICAL STRENGTH WHICH CAN REACH 50 KG/SQ MM ... .

... MAY ALSO BE WET-SPUN BY EXTRUDING JETS FROM SPINNERETS INTO COAGULATING BATH CONTAINING GLYCEROL. FIBERS ARE STRETCHED & ARE EITHER MARKETED AS FILAMENT YARN OR ARE CUT UP INTO STAPLE FIBER.

... ORLON PROSTHESIS WAS EXAMINED OVER 2 YR AFTER SURGICAL INTERVENTION, & APPEARED PRACTICALLY INTACT.

HAS BEEN TESTED AS SOIL CONDITIONER. CHEMICALLY INERT.

For more General Manufacturing Information (Complete) data for POLYACRYLONITRILE (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

Method: OSHA 37; Procedure: gas chromatography using a nitrogen/phosphorus detector; Analyte: acrylonitrile; Matrix: air; Detection Limit: overall procedure 0.01 ppm (0.026 mg/cu m); reliable quantitation limit 0.3 ppm (0.66 mg/cu m).

Method: EPA-EAD 603; Procedure: gas chromatography with flame ionization detection; Analyte: acrylonitrile; Matrix: municipal and industrial discharges; Detection Limit: 0.5 ug/L.

Method: EPA-EAD 624; Procedure: gas chromatography/mass spectrometry; Analyte: acrylonitrile; Matrix: water; Detection Limit: not provided.

For more Analytic Laboratory Methods (Complete) data for Acrylonitrile (13 total), please visit the HSDB record page.

Clinical Laboratory Methods

Acrylonitrile was determined in blood & urine of workers by headspace GC on chromosorb 102 with nitrogen as carrier gas. Detection limit was 0.05 ug/mL; std deviation was 5%.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Isolate from alkalies and oxidizing materials. Inside storage should be in a standard flammable liquids storage warehouse, room, or cabinet. Outside or detached storage is preferred. Do not store uninhibited acrylonitrile.

Interactions

Rats chronically exposed to acrylonitrile (ACN) have shown a dose-dependent increase in the incidence of astrocytomas in the brain. The mechanism(s) by which ACN induces cancer in rodents has not been established. ACN does not appear to be directly genotoxic in the brain and thus a nongenotoxic mode of action has been proposed. Inhibition of gap junctional intercellular communication (GJIC) has been shown to be a property of many nongenotoxic carcinogens. The present study examined the effects of ACN on GJIC in a rat astrocyte transformed cell line, DI TNC1 cells (a target cell for ACN carcinogenicity) and primary cultured hepatocytes (a nontarget cell for ACN carcinogenicity). ACN inhibited GJIC in rat astrocytes in a dose-dependent manner. Inhibition of GJIC was observed following 2 h treatment with 0.10 mmol/L and 1.00 mmol/L ACN. However, in primary cultured hepatocytes, ACN exposed did not result in inhibition of GJIC even after 48 h of continued treatment. In the astrocytes, GJIC inhibition plateaued after 4 h of treatment and remained blocked throughout the entire experimental period examined. Inhibition of GJIC in DI TNC1 cells was reversed by removal of ACN from the culture medium after 4 or 24 h of treatment. Cotreatment of astrocytes with vitamin E reduced the effect of ACN-induced inhibition of GJIC. Similarly, inhibition of GJIC was prevented by treatment with 2-oxothiazolidine-4-carboxylic acid (OTC), a precursor of glutathione synthesis. Decreasing cellular glutathione by treatment with buthionine sulfoxamine alone (without ACN) did not affect GJIC in astrocytes. Collectively, these results demonstrate that treatment with ACN caused a selective inhibition of GJIC in rat DI TNC1 astrocytes (the target cell type), but not in rat hepatocytes (a nontarget tissue). Inhibition of GJIC in astrocytes was reversed by treatment with antioxidants and suggests a potential role for oxidative stress in ACN-induced carcinogenesis.

Some of the more striking expressions of toxicity are the tremors and seizures observed approximately 100 min after exposure of rats to an acutely toxic dose of acrylonitrile (AN). ... For AN, at least two chemical entities could produce these toxic effects, namely the parent AN molecule, the metabolically-released cyanide, or both. Which of these two agents is responsible for each of the symptoms of acute intoxication is not known. To help dissect the toxicity, it was anticipated that an effective inhibitor of the oxidative metabolism of AN to cyanide could help ... to understand which toxic symptoms might be associated with each agent. Three inhibitors of oxidative metabolism were tested, namely SKF-525A, 1-benzylimidazole and metyrapone and one alternative substrate, ethanol. As compared to SKF-525A and metyrapone, both 1-benzylimidazole and ethanol were highly effective in reducing blood cyanide levels to insignificant levels in rats treated with an LD90 dose of AN. In addition, both agents abolished the early seizure activity, suggesting that this first phase of seizures is due to cyanide and not the parent molecule. 1-Benzylimidazole did not prevent the severe clonic convulsive phase preceding death, suggesting that these terminal convulsions are due to the toxic effects of the parent AN molecule. The CNS depressant ethanol was only partially effective in attenuating the terminal convulsions. None of these agents affected the incidence of AN-induced mortality, clearly establishing that, even in the absence of cyanide, the parent AN molecule is acutely toxic. The partial effectiveness of ethanol suggested that anticonvulsants might be of benefit. Both phenobarbital and phenytoin protected rats from both the early and terminal convulsions, while valproic acid was ineffective. These effects were not related to a reduction in blood cyanide levels but rather due to their inherent anticonvulsant activity.

Hydrogen cyanide and carbon monoxide enhance acrylonitrile toxicity in experimental animals.

... For most nitriles, the in vitro metabolism was inhibited when the incubation mixture contained either SKF-525A, carbon monoxide, or microsomes from mice treated with carbon tetrachloride. When mice were dosed with ethyl alcohol, metabolic enhancement of nitriles was seen compared with the control. However, ethyl alcohol, when added to the incubation mixture, inhibited the in vitro metabolism of nitriles. /Nitriles/

Stability Shelf Life

Dates

Brominated flame retardants extraction from waste electrical and electronic equipment-derived ABS using supercritical carbon dioxide

Layla Gripon, Imane Belyamani, Benoît Legros, Karine Seaudeau-Pirouley, Eric Lafranche, Laurent CauretPMID: 34218064 DOI: 10.1016/j.wasman.2021.06.020

Abstract

Persistent organic pollutants such as brominated flame retardants represent a major problem in the end-of-life of polymer materials. This study investigates the extraction of brominated flame retardants (BFR) from real waste electrical and electronic equipment (WEEE) using supercritical carbon dioxide (sc-CO). Sc-CO

is a non-toxic solvent which possesses intermediate properties between liquids and gases which confer it high diffusivity and solubility. A batch of WEEE-derived acrylonitrile-butadienestyrene (ABS) was first characterized to determine its bromine and BFR composition which was found to be four times higher than the regulation limit set in 2019. Then, different parameters of the sc-CO

process such as temperature, pressure, granulometry and the use of a co-solvent were studied to estimate the effect of each one on the BFR extraction efficiency. With the view to determine the recyclability of the treated polymer, the impact of the extraction process on the polymer material was also studied by Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) and Size Exclusion Chromatography (SEC). The extraction process performed on <500 µm particle size sample at 40 °C and 500 bars during 6 h and using ethanol as a co-solvent allowed to remove 43.5 ± 0.9% of bromine, which was the maximum extraction rate obtained. Sc-CO

extraction was found to be an efficient technique to remove tetrabromobisphenol A (TBBPA) but the tested conditions did not allow to remove enough polybromodiphenylethers (PBDE) to satisfy the regulation. Sc-CO

process seems to be a promising pre-treatment method prior to mechanical recycling as no degradation effect on the polymer matrix was observed.

The dissipation behavior, household processing factor and risk assessment for cyenopyrafen residues in strawberry and mandarin fruits

Yanjie Li, Jiabin Xu, Xueping Zhao, Hongmei He, Changpeng Zhang, Zhiheng ZhangPMID: 33964657 DOI: 10.1016/j.foodchem.2021.129925

Abstract

A modified QuEChERS method for determining cyenopyrafen in strawberries, mandarins and their processed products was established with a good linearity (R> 0.9981), accuracy (recoveries of 83% to 111%) and precision (relative standard deviations of 0.9% to 14%). The limit of quantification (LOQ) was 0.01 mg/kg. Field results showed that the half-lives of cyenopyrafen were 6.8 and 11.8 d in strawberry and mandarin respectively, and that the final residues were within established maximum residue limits (MRLs). The household processing factors (PFs) for cyenopyrafen residues in strawberry and mandarin fruits were also studied: residues increased in strawberry jam (PF 1.51) and mandarin juice (1.31) but decreased in strawberries (0.58) and mandarin pulp (<0.17) after washing and peeling, respectively. A risk assessment showed that the risk from long-term dietary exposures to cyenopyrafen was 73.73%, indicating that consuming these products was unlikely to present a public health concern.

Preparation and Characterization of Wood-Plastic Nanocomposites Based on Acrylonitrile-Butadiene-Styrene

Guixin Zhang, Yanyan Zhang, Jun Yang, Shijuan Li, Weihong GuoPMID: 33691875 DOI: 10.1166/jnn.2021.19326

Abstract

The new wood-plastic nanocomposites (WPC) based on acrylonitrile-butadiene-styrene (ABS) resin was successfully blended with ABS and poplar flour (PF) through a HAAKE rheomix. The mechanical properties of nanocomposites, except for flexural modulus, were reduced after increasing the PF content. SEM photos show the reduction resulting from weak interfacial adhesion between the PF phase and ABS phase. Higher PF content leads to a low thermal stability and a high water absorption ratio. Different coupling agents (CA) were employed to improve the compatibility between PF and ABS. The results suggest that ABS-g-MAH is more effective than POE-g-MAH, EVA and SEBS. Maleic anhydride (MA) was blendedwith PF and ABS as the reactive compatibilizer and mechanical properties of nanocomposites were improved except impact strength.

Household tobacco smoke exposure and acrylonitrile metabolite levels in a US pediatric sample

Shannon Kindilien, Elle GoldbergPMID: 33609751 DOI: 10.1016/j.etap.2021.103616

Abstract

This study seeks to determine if members of a pediatric (<18 years) sample who have high levels of the urinary volatile organic compound (VOC) metabolite of acrylonitrile, N-Acetyl-S-(2-cyanoethyl)-l-cysteine (CYMA), are significantly more likely to be living in a household with indoor tobacco smoke exposure. A weighted logistic regression was used to compare pediatric participants in the highest quartile of CYMA levels (≥ 4.56 ng/mL) with those whose CYMA levels were not in the highest quartile. 411 pediatric participants were identified in the NHANES data for analysis. Those in the highest quartile of recorded CYMA values were more likely to be living with active indoor smokers (69.35 %) than those who were not in the highest quartile (32.72 %). Having one indoor smoker (adjusted-OR: 2.53, 95 % CI: 1.01-6.34) or 2+ indoor smokers (adjusted-OR: 4.25, 95 % CI: 1.84-9.81) were both associated with a pediatric participant having a CYMA value in the highest quartile.New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells

Eva Schaller, Andi Ma, Lisa Chiara Gosch, Adrian Klefenz, David Schaller, Nils Goehringer, Leonard Kaps, Detlef Schuppan, Andrea Volkamer, Rainer Schobert, Bernhard Biersack, Bianca Nitzsche, Michael HöpfnerPMID: 33668139 DOI: 10.3390/ijms22052243

Abstract

New 2-(thien-2-yl)-acrylonitriles with putative kinase inhibitory activity were prepared and tested for their antineoplastic efficacy in hepatoma models. Four out of the 14 derivatives were shown to inhibit hepatoma cell proliferation at (sub-)micromolar concentrations with ICvalues below that of the clinically relevant multikinase inhibitor sorafenib, which served as a reference. Colony formation assays as well as primary in vivo examinations of hepatoma tumors grown on the chorioallantoic membrane of fertilized chicken eggs (CAM assay) confirmed the excellent antineoplastic efficacy of the new derivatives. Their mode of action included an induction of apoptotic capsase-3 activity, while no contribution of unspecific cytotoxic effects was observed in LDH-release measurements. Kinase profiling of cancer relevant protein kinases identified the two 3-aryl-2-(thien-2-yl)acrylonitrile derivatives

and

as (multi-)kinase inhibitors with a preferential activity against the VEGFR-2 tyrosine kinase. Additional bioinformatic analysis of the VEGFR-2 binding modes by docking and molecular dynamics calculations supported the experimental findings and indicated that the hydroxy group of

might be crucial for its distinct inhibitory potency against VEGFR-2. Forthcoming studies will further unveil the underlying mode of action of the promising new derivatives as well as their suitability as an urgently needed novel approach in HCC treatment.

How Neural Crest Transcription Factors Contribute to Melanoma Heterogeneity, Cellular Plasticity, and Treatment Resistance

Anja Wessely, Theresa Steeb, Carola Berking, Markus Vincent HepptPMID: 34071193 DOI: 10.3390/ijms22115761

Abstract

Cutaneous melanoma represents one of the deadliest types of skin cancer. The prognosis strongly depends on the disease stage, thus early detection is crucial. New therapies, including BRAF and MEK inhibitors and immunotherapies, have significantly improved the survival of patients in the last decade. However, intrinsic and acquired resistance is still a challenge. In this review, we discuss two major aspects that contribute to the aggressiveness of melanoma, namely, the embryonic origin of melanocytes and melanoma cells and cellular plasticity. First, we summarize the physiological function of epidermal melanocytes and their development from precursor cells that originate from the neural crest (NC). Next, we discuss the concepts of intratumoral heterogeneity, cellular plasticity, and phenotype switching that enable melanoma to adapt to changes in the tumor microenvironment and promote disease progression and drug resistance. Finally, we further dissect the connection of these two aspects by focusing on the transcriptional regulators MSX1, MITF, SOX10, PAX3, and FOXD3. These factors play a key role in NC initiation, NC cell migration, and melanocyte formation, and we discuss how they contribute to cellular plasticity and drug resistance in melanoma.Acute acrylonitrile exposure inhibits endogenous H

Bobo Yang, Wenjun Zhao, Changsheng Yin, Yu Bai, Suhua Wang, Guangwei Xing, Fang Li, Jinsong Bian, Michael Aschner, Jiyang Cai, Haifeng Shi, Rongzhu LuPMID: 33486070 DOI: 10.1016/j.tox.2021.152685

Abstract

Hydrogen sulfide (HS) as the third gasotransmitter molecule serves various biological regulatory roles in health and disease. Acrylonitrile (AN) is a common occupational toxicant and environmental pollutant, causing brain and liver damage in mammals. The biotransformation of AN is dependent-upon reduced glutathione (GSH), cysteine and other sulfur-containing compounds. However, the effects of AN on the endogenous H

S biosynthesis pathway have yet to be determined. Herein, we demonstrated that a single exposure to AN (at 25, 50, or 75 mg/kg for 1, 6 or 24 h) decreased the endogenous H

S content and H

S-producing capacity in a dose-dependent manner, both in the cerebral cortex and liver of rats in vivo. In addition, the inhibitory effects of AN (1, 2.5, 5, 10 mM for 12 h) on the H

S content and/or the expression of H

S-producing enzymes were also found both in primary rat astrocytes and rat liver cell line (BRL cells). Impairment in the H

S biosynthesis pathway was also assessed in primary rat astrocytes treated with AN. It was found that inhibition of the cystathionine-β-synthase (CBS)/3-mercaptopyruvate sulfurtransferase (3-MPST)-H

S pathway with the CBS inhibitor or 3-MPST-targeted siRNA significantly increased the AN-induced (5 mM for 12 h) cytotoxicity in astrocytes. In turn, CBS activation or 3-MPST overexpression as well as exogenous NaHS supplementation significantly attenuated AN-induced cytotoxicity. Taken together, endogenous H

S biosynthesis pathway was disrupted in rats acutely exposed to AN, which contributes to acute AN neurotoxicity in primary rat astrocytes.